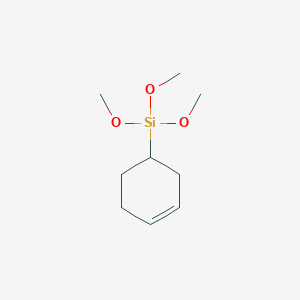
3-Cyclohexenyltrimethoxysilane
Übersicht
Beschreibung
3-Cyclohexenyltrimethoxysilane is an organic silicon compound with the chemical formula C10H20O3Si. This compound features a cyclohexenyl group and three methoxy groups, making it a versatile reagent in various chemical processes .
Vorbereitungsmethoden
The synthesis of 3-Cyclohexenyltrimethoxysilane typically involves the reaction of cyclohexene with trimethoxysilane under specific conditions. The reaction is often catalyzed by a Lewis acid, such as aluminum chloride, to facilitate the addition of the trimethoxysilane group to the cyclohexene ring. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
3-Cyclohexenyltrimethoxysilane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form silanols and methanol. This reaction is often catalyzed by acids or bases.
Oxidation: The compound can be oxidized to form siloxanes, which are useful in the production of silicone materials.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy groups are replaced by other nucleophiles, such as halides or amines.
Common reagents used in these reactions include water, hydrogen peroxide, and various nucleophiles. The major products formed from these reactions are silanols, siloxanes, and substituted silanes .
Wissenschaftliche Forschungsanwendungen
3-Cyclohexenyltrimethoxysilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: The compound is utilized in the modification of biomolecules to enhance their stability and functionality.
Medicine: It is explored for its potential in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: The compound is employed in the production of silicone resins, adhesives, and coatings
Wirkmechanismus
The mechanism of action of 3-Cyclohexenyltrimethoxysilane involves the hydrolysis of the methoxy groups to form silanols, which can further condense to form siloxane bonds. These siloxane bonds are responsible for the compound’s stability and reactivity. The molecular targets include various nucleophiles and electrophiles that interact with the silicon atom .
Vergleich Mit ähnlichen Verbindungen
3-Cyclohexenyltrimethoxysilane can be compared with other trimethoxysilane compounds, such as:
Phenyltrimethoxysilane: Contains a phenyl group instead of a cyclohexenyl group, leading to different reactivity and applications.
Vinyltrimethoxysilane: Features a vinyl group, which makes it more reactive in polymerization reactions.
3-Mercaptopropyltrimethoxysilane: Contains a mercapto group, providing unique properties for binding to metal surfaces
Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of organosilicon compounds.
Eigenschaften
IUPAC Name |
cyclohex-3-en-1-yl(trimethoxy)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3Si/c1-10-13(11-2,12-3)9-7-5-4-6-8-9/h4-5,9H,6-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAXPYDTIXIPSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C1CCC=CC1)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















